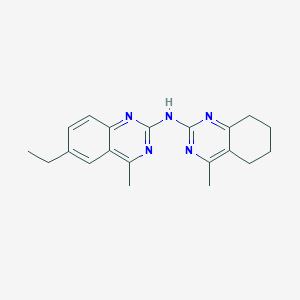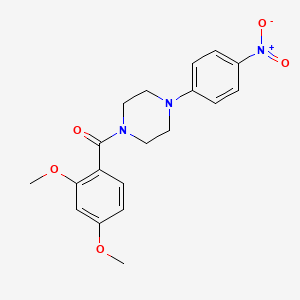![molecular formula C25H28N6O B11026544 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11026544.png)
7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives, phenylamine, and pyridine-substituted piperazine. Common reaction conditions may involve:
Solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol.
Catalysts: Palladium or copper catalysts.
Temperature: Reactions may be conducted at elevated temperatures (e.g., 80-120°C).
Time: Reaction times can vary from several hours to days.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, methanol.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities.
Medicine
In medicine, such compounds are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in this class may include 2-methyl-4-quinazolinone and 6,7-dimethoxy-4-quinazolinone.
Phenylamino Derivatives: Compounds like 4-phenylaminoquinazoline.
Pyridine-Substituted Piperazines: Compounds such as 1-(2-pyridyl)piperazine.
Uniqueness
The uniqueness of 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H28N6O |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-anilino-7,7-dimethyl-2-(4-pyridin-2-ylpiperazin-1-yl)-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C25H28N6O/c1-25(2)16-19-22(20(32)17-25)23(27-18-8-4-3-5-9-18)29-24(28-19)31-14-12-30(13-15-31)21-10-6-7-11-26-21/h3-11H,12-17H2,1-2H3,(H,27,28,29) |
InChI Key |
QIKPCCNNTWDJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=N4)NC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11026464.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B11026478.png)


![N-(2-{[3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B11026506.png)
![4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11026510.png)
![N-{4-[{[4-(acetylamino)phenyl]sulfonyl}(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11026514.png)
![methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate](/img/structure/B11026524.png)

![8'-ethyl-4',4',6'-trimethyl-6'-phenyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11026545.png)

![3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11026557.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11026561.png)
